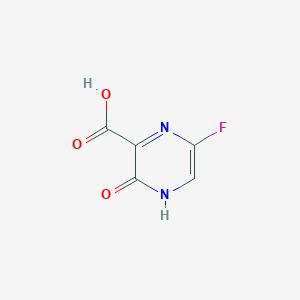

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid

Übersicht

Beschreibung

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is a chemical compound known for its significant role in antiviral research. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid typically involves multiple steps. One common method starts with 3-hydroxypyrazine-2-carboxylic acid, which undergoes esterification and amidation. The pyrazine ring is then nitrated, followed by reduction of the nitro group using Raney nickel. Finally, the amino group is replaced with a fluorine atom .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized for higher yields and purity. For instance, a four-step method has been developed that includes esterification, amidation, nitration, and reduction, resulting in an overall yield of about 8% .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to convert nitro groups to amino groups.

Substitution: Halogenation, particularly fluorination, is a common substitution reaction for this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Raney nickel is often used as a catalyst for reduction reactions.

Substitution: Fluorination can be achieved using reagents like Olah reagent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination of the amino group results in the formation of this compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound is synthesized through a multi-step reaction process involving starting materials such as 3-aminopyrazine-2-carboxylic acid methyl ester. The synthesis typically involves several steps, including halogenation, nitration, and hydrolysis, leading to high yields of the desired product . The molecular formula of this compound is C₅H₃FN₂O₃, with a molar mass of approximately 158.09 g/mol .

Medicinal Chemistry Applications

2.1 Antiviral Activity

One of the most promising applications of this compound is in the development of antiviral agents. The compound has been studied for its potential as an RNA polymerase inhibitor, which could be beneficial in treating viral infections such as influenza . Its structural properties allow it to interact effectively with viral enzymes, potentially inhibiting their function.

2.2 Drug Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals, including sulfonamides and other pyrazine derivatives. It is particularly noted for its role in synthesizing sulfamethoxypyrazine and other drug intermediates that are critical for developing effective medications .

Case Study: Synthesis Methodology

A significant study outlined a synthetic method for producing this compound that emphasizes efficiency and high yield. The method involves a five-step reaction sequence with detailed conditions for each step, achieving yields above 98% purity . This synthetic route not only simplifies the production process but also minimizes environmental impact by reducing the use of toxic reagents.

Case Study: Antiviral Efficacy

Research published in peer-reviewed journals has demonstrated the efficacy of compounds derived from this compound against RNA viruses. In vitro studies have shown that these compounds can significantly inhibit viral replication, suggesting their potential use in therapeutic applications against influenza and other viral diseases .

Wirkmechanismus

The mechanism of action of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid involves its interaction with viral RNA polymerase. The compound inhibits the RNA-dependent RNA polymerase, thereby preventing the replication of RNA viruses. This mechanism is particularly effective against influenza viruses and other RNA viruses .

Vergleich Mit ähnlichen Verbindungen

Oseltamivir: Another antiviral compound, though structurally different, it shares similar applications in treating influenza.

Uniqueness: 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is unique due to its specific interaction with viral RNA polymerase, making it a valuable compound in antiviral research. Its ability to inhibit a broad spectrum of RNA viruses sets it apart from other antiviral agents .

Biologische Aktivität

Overview

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, also known as favipiravir, is a pyrazine derivative recognized for its antiviral properties, particularly against RNA viruses. This compound has gained significant attention in the fields of virology and medicinal chemistry due to its mechanism of action and therapeutic potential.

The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) , an enzyme crucial for the replication of RNA viruses. The compound acts as a selective inhibitor of RdRp, effectively disrupting the viral replication process.

Mode of Action

- Binding to RdRp : The compound mimics the natural substrates of RdRp, allowing it to bind effectively to the enzyme's active site.

- Inhibition of Viral RNA Synthesis : By inhibiting RdRp, this compound prevents the synthesis of viral RNA, thereby reducing viral load and proliferation in infected cells .

The compound exhibits several biochemical characteristics that enhance its antiviral efficacy:

- Interference with Replication : It disrupts not only the replication of RNA viruses but also alters cellular signaling pathways related to immune responses.

- Gene Expression Modulation : The compound can upregulate antiviral gene expression, thereby enhancing cellular defenses against viral infections.

Research Findings and Case Studies

Numerous studies have documented the biological activity of this compound:

- Antiviral Activity : In vitro studies have shown that favipiravir exhibits potent inhibitory activity against various RNA viruses, including influenza and coronaviruses. A notable study demonstrated its effectiveness in reducing viral titers in infected cell cultures .

- Clinical Applications : Favipiravir has been approved for use against influenza in several countries and is currently being investigated for its efficacy against COVID-19. Clinical trials have reported promising results regarding its safety and effectiveness in reducing symptoms and viral load in COVID-19 patients .

- Synthesis and Derivatives : Research into the synthesis of favipiravir has revealed methods that yield high purity and efficiency. For instance, a four-step synthesis involving amidation, nitrification, reduction, and fluorination has been documented with an overall yield of approximately 8% .

Comparative Analysis

To understand its unique properties, a comparison with other antiviral agents is useful:

| Compound Name | Target Enzyme | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound (Favipiravir) | RNA-dependent RNA polymerase | Inhibits viral RNA synthesis | Broad-spectrum activity against RNA viruses |

| Oseltamivir | Neuraminidase | Prevents release of new virions | Primarily effective against influenza |

Eigenschaften

IUPAC Name |

5-fluoro-2-oxo-1H-pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYMULLJEWQQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.